molecular formula C7H9ClN2O B8548083 3-Chloro-1,2-diamino-5-methoxybenzene CAS No. 1086836-90-9

3-Chloro-1,2-diamino-5-methoxybenzene

Cat. No. B8548083
Key on ui cas rn: 1086836-90-9
M. Wt: 172.61 g/mol
InChI Key: YNJAWFJGCNZGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08088801B2

Procedure details

2-amino-3-(4-chloro-6-methoxy-2H-benzotriazol-2-yl)-2-methylpropionitrile was prepared using a procedure similar to that described in Example 1, part a and b, except starting from 7-chloro-5-methoxy-1H-benzotriazole. 7-Chloro-5-methoxy-1H-benzotriazole (0.8 g) was prepared using a procedure similar to that described in Example 13, part a, except starting from 3-chloro-1,2-diamino-5-methoxybenzene. 3-Chloro-1,2-diamino-5-methoxybenzene (1.88 g, 75%) was prepared using a procedure similar to that described in Example 38, part a and b, except starting from 4-methoxy-2-nitroaniline (16.8 g) and N-chlorosuccinimide (15 g) in part a to yield 6-chloro-4-methoxy-2-nitroaniline (2.9 g, 14%) used in part b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[CH3:24][O:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=1.[Cl:36]N1C(=O)CCC1=O>>[NH2:22][C:16]([CH3:24])([CH2:17][N:9]1[N:10]=[C:6]2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=[C:2]([Cl:1])[C:7]2=[N:8]1)[C:15]#[N:23].[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[Cl:36][C:31]1[C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=[C:26]([O:25][CH3:24])[CH:32]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC2=C1NN=N2)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)OC)N)N
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(=N1)C=C(C=C2Cl)OC)C
Name
Type
product
Smiles
ClC1=CC(=CC2=C1NN=N2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1)OC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
ClC1=CC(=CC(=C1N)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088801B2

Procedure details

2-amino-3-(4-chloro-6-methoxy-2H-benzotriazol-2-yl)-2-methylpropionitrile was prepared using a procedure similar to that described in Example 1, part a and b, except starting from 7-chloro-5-methoxy-1H-benzotriazole. 7-Chloro-5-methoxy-1H-benzotriazole (0.8 g) was prepared using a procedure similar to that described in Example 13, part a, except starting from 3-chloro-1,2-diamino-5-methoxybenzene. 3-Chloro-1,2-diamino-5-methoxybenzene (1.88 g, 75%) was prepared using a procedure similar to that described in Example 38, part a and b, except starting from 4-methoxy-2-nitroaniline (16.8 g) and N-chlorosuccinimide (15 g) in part a to yield 6-chloro-4-methoxy-2-nitroaniline (2.9 g, 14%) used in part b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[CH3:24][O:25][C:26]1[CH:32]=[CH:31][C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=1.[Cl:36]N1C(=O)CCC1=O>>[NH2:22][C:16]([CH3:24])([CH2:17][N:9]1[N:10]=[C:6]2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=[C:2]([Cl:1])[C:7]2=[N:8]1)[C:15]#[N:23].[Cl:1][C:2]1[C:7]2[NH:8][N:9]=[N:10][C:6]=2[CH:5]=[C:4]([O:11][CH3:12])[CH:3]=1.[Cl:13][C:14]1[C:15]([NH2:23])=[C:16]([NH2:22])[CH:17]=[C:18]([O:20][CH3:21])[CH:19]=1.[Cl:36][C:31]1[C:29]([NH2:30])=[C:28]([N+:33]([O-:35])=[O:34])[CH:27]=[C:26]([O:25][CH3:24])[CH:32]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=CC2=C1NN=N2)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C=C(C1)OC)N)N
Step Three
Name
Quantity
16.8 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C#N)(CN1N=C2C(=N1)C=C(C=C2Cl)OC)C
Name
Type
product
Smiles
ClC1=CC(=CC2=C1NN=N2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
ClC=1C(=C(C=C(C1)OC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
ClC1=CC(=CC(=C1N)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.